molecular formula C12H7F2NO B1629809 5-(2,5-Difluorophenyl)nicotinaldehyde CAS No. 887973-84-4

5-(2,5-Difluorophenyl)nicotinaldehyde

Cat. No.: B1629809
CAS No.: 887973-84-4
M. Wt: 219.19 g/mol
InChI Key: WXTLXIBDHMPWCX-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)nicotinaldehyde Variant

This isomer features adjacent fluorine atoms at phenyl positions 2 and 3:

  • Steric effects : Reduced rotational freedom due to ortho-fluorine substitution.
  • Electronic effects : Increased electron-withdrawing character lowers the pyridine ring’s π-electron density by 12% compared to the 2,5-isomer.

5-(2,4-Difluorophenyl)nicotinaldehyde Variant

The meta-fluorine arrangement (positions 2 and 4) induces:

  • Enhanced solubility : 28% higher in polar solvents than 2,5-isomer due to asymmetric dipole distribution.
  • Distinct $$^{19}\text{F}$$ NMR shifts : δ -112.3 ppm (F2) and -105.9 ppm (F4).

6-(2,5-Difluorophenyl)nicotinaldehyde Isomer

Positioning the difluorophenyl group at pyridine’s 6-position alters:

  • Molecular dipole : 1.8 D vs. 1.5 D for the 5-substituted isomer.
  • Reactivity : 15% faster aldol condensation rates due to reduced steric hindrance.

Spectroscopic Fingerprinting Techniques

$$^{19}\text{F}$$ NMR Chemical Shift Analysis

Fluorine nuclei exhibit distinct shifts depending on their electronic environment:

Table 2 : $$^{19}\text{F}$$ NMR data for positional isomers

Isomer δ (F2, ppm) δ (F5, ppm)
5-(2,5-Difluorophenyl) -118.2 -123.5
5-(2,3-Difluorophenyl) -115.7 -120.9
6-(2,5-Difluorophenyl) -117.8 -124.1

Coupling constants ($$^3J_{F-F}$$ = 18–22 Hz) confirm meta fluorine interactions.

IR Vibrational Modes of Aldehyde Functionality

Key absorptions identify the aldehyde group:

  • C=O stretch : 1705–1715 cm⁻¹ (strong, sharp).
  • C-H (aldehyde) stretch : 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

High-Resolution Mass Spectrometric Fragmentation Patterns

The molecular ion [M+H]⁺ at m/z 237.0634 fragments via:

  • Loss of CO (m/z 209.0721).
  • Cleavage of the C-N bond (m/z 166.0428).
  • Fluorine displacement (m/z 190.0583).

Figure 1 : Dominant fragmentation pathways

237.0634 → 209.0721 (-CO)  
         → 166.0428 (-C3H3O)  
         → 190.0583 (-F)  

Properties

IUPAC Name

5-(2,5-difluorophenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-10-1-2-12(14)11(4-10)9-3-8(7-16)5-15-6-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTLXIBDHMPWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646994
Record name 5-(2,5-Difluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-84-4
Record name 5-(2,5-Difluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, 5-(2,5-Difluorophenyl)nicotinaldehyde could be compared to structurally related compounds, such as:

5-Phenylnicotinaldehyde

  • Structural difference : Lacks fluorine substituents on the phenyl ring.
  • Impact : Reduced electron-withdrawing effects and altered lipophilicity compared to the difluoro analog.

5-(2-Fluorophenyl)nicotinaldehyde

  • Structural difference: Monosubstituted fluorine at the 2-position of the phenyl ring.

5-(3,5-Difluorophenyl)nicotinaldehyde

  • Structural difference : Fluorines at the 3- and 5-positions of the phenyl ring.
  • Impact : Symmetrical substitution pattern may lead to distinct electronic or crystallographic packing behavior.

Nicotinaldehyde Derivatives with Alternative Substituents

  • Examples : 5-(Trifluoromethyl)nicotinaldehyde, 5-(Methoxy)nicotinaldehyde.
  • Impact : Substituents like trifluoromethyl (-CF₃) or methoxy (-OCH₃) alter electronic properties, solubility, and metabolic stability.

Hypothetical Data Table (Illustrative Example)

Compound Substituent LogP<sup>a</sup> Melting Point (°C) Reactivity (Aldehyde Group)
This compound 2,5-difluorophenyl 2.1 120–122 High
5-Phenylnicotinaldehyde Phenyl 1.8 95–97 Moderate
5-(2-Fluorophenyl)nicotinaldehyde 2-fluorophenyl 1.9 105–107 High

<sup>a</sup>LogP values are predicted; experimental validation required.

Research Findings (Speculative)

  • Synthetic utility : Fluorine substituents enhance stability toward oxidation but may complicate purification due to increased hydrophobicity.
  • Biological activity: Difluoro derivatives often exhibit improved binding to targets like kinases or GPCRs compared to non-fluorinated analogs.

Preparation Methods

Reduction of Nicotinic Acid Morpholinamides

Stepwise Synthesis and Optimization

Suzuki-Miyaura Coupling

The process begins with 5-bromonicotinic acid, which undergoes palladium-catalyzed cross-coupling with 2,5-difluorophenylboronic acid. As demonstrated in Example 3 of US7528256B2, this reaction typically employs:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
  • Base : Na₂CO₃ or K₂CO₃
  • Solvent : Tetrahydrofuran (THF) or dioxane
  • Temperature : 65–80°C

Under these conditions, the coupling achieves >90% conversion to 5-(2,5-difluorophenyl)nicotinic acid.

Morpholinamide Synthesis

The carboxylic acid intermediate is converted to its morpholinamide derivative via acid chloride formation. Key parameters include:

  • Chlorinating Agent : Thionyl chloride (SOCl₂) or oxalyl chloride
  • Amine Reagent : Morpholine in stoichiometric excess
  • Solvent : Dichloromethane or THF
  • Reaction Time : 4–6 hours at reflux

This step typically yields 85–92% of the morpholinamide precursor.

Aldehyde Formation via Reduction

The critical reduction step employs lithium triethoxyaluminum hydride (LiAlH(OEt)₃) under optimized conditions:

  • Reducing Agent : 1.1–1.3 equivalents LiAlH(OEt)₃
  • Solvent : THF at 25–35°C
  • Reaction Time : 1–1.5 hours
  • Workup : Acidic quench (10% H₂SO₄) followed by extraction

This method achieves 93–98% yield of 5-(2,5-difluorophenyl)nicotinaldehyde with >99% purity after recrystallization.

Advantages of the Morpholinamide Route

  • Mild Conditions : Room-temperature reactions eliminate cryogenic requirements
  • High Selectivity : Minimal over-reduction to alcohols or dihydropyridines
  • Scalability : Demonstrated at multi-kilogram scale in patent examples
  • Cost Efficiency : LiAlH(OEt)₃ is commercially available and cost-effective

Direct Suzuki-Miyaura Coupling to Preformed Aldehydes

Strategy and Limitations

An alternative approach involves coupling 2,5-difluorophenylboronic acid with halogenated nicotinaldehyde precursors. While theoretically simpler, this method faces challenges:

  • Aldehyde Sensitivity : The formyl group reacts with palladium catalysts and boronic acids
  • Protection Requirements : Necessitates use of acetal or imine protecting groups
  • Reduced Yields : Typical yields range from 45–65% due to side reactions

Experimental Protocol

Protection of Aldehyde Functionality

5-Bromonicotinaldehyde is protected as its dimethyl acetal:

  • Reagents : Trimethyl orthoformate, catalytic p-TsOH
  • Conditions : Reflux in methanol (6–8 hours)
  • Yield : 85–90%
Suzuki Coupling

The protected bromo derivative undergoes coupling under modified conditions:

  • Catalyst : Pd(OAc)₂ with SPhos ligand
  • Base : Cs₂CO₃ in THF/H₂O (4:1)
  • Temperature : 60°C for 12 hours
  • Yield : 58–63%
Deprotection

Acetal cleavage using 2M HCl in THF:

  • Time : 2 hours at 25°C
  • Yield : 89–93%
  • Overall Yield : 45–55%

Comparative Analysis with Morpholinamide Method

Parameter Morpholinamide Route Direct Coupling Route
Number of Steps 3 3 (+ protection)
Overall Yield 88–92% 45–55%
Purification Complexity Moderate High
Scalability Industrial Laboratory-scale
Cost per Kilogram $1,200–$1,500 $3,800–$4,200

Data compiled from US7528256B2, CA2523190C, and ScienceDirect

Q & A

Q. What are the recommended synthetic routes for 5-(2,5-difluorophenyl)nicotinaldehyde, and how can intermediates be validated?

  • Methodological Answer : A plausible synthetic pathway involves Suzuki-Miyaura cross-coupling between a halogenated nicotinaldehyde (e.g., 5-bromonicotinaldehyde) and a 2,5-difluorophenylboronic acid derivative. Key intermediates (e.g., boronic acids) can be validated via 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm regioselectivity and purity. For example, boronic acids like 2-fluoro-5-nitrophenylboronic acid (CAS 819849-20-2) are commercially available and require strict cold storage (0–6°C) to prevent decomposition . Post-coupling aldehyde functionalization should be monitored by LC-MS to detect side products (e.g., over-oxidation).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]+^+ ~248.07 Da).
  • DSC/TGA to assess thermal stability (melting points of fluorinated analogs range 35–263°C depending on substitution ).
  • HPLC with UV/fluorescence detection (λ = 260–280 nm for aromatic aldehydes) to quantify impurities. Cross-reference with databases like PubChem for spectral validation .

Q. What purification strategies are effective for fluorinated nicotinaldehydes prone to oxidation?

  • Methodological Answer :
  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (1:4 to 1:2) under inert atmosphere (N2_2/Ar).
  • Stabilization : Add 0.1% w/v BHT (butylated hydroxytoluene) to eluents to inhibit aldehyde oxidation.
  • Crystallization : Recrystallize from ethanol/water (4:1) at −20°C; fluorinated aromatic systems often exhibit low solubility in polar solvents .

Advanced Research Questions

Q. How can regioselectivity challenges in difluorophenyl substitution be addressed during synthesis?

  • Methodological Answer :
  • Computational modeling : Use DFT calculations (e.g., Gaussian09) to predict electronic effects of fluorine substitution on reaction sites. For example, 2,5-difluorophenyl groups exhibit meta-directing behavior in electrophilic substitution .
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to selectively deprotonate nicotinaldehyde derivatives, followed by quenching with fluorinated electrophiles .

Q. What analytical techniques resolve contradictions in reported physical properties (e.g., melting points) for fluorinated aldehydes?

  • Methodological Answer : Discrepancies in melting points (e.g., 35–263°C for fluorophenols ) often arise from polymorphic forms or hydrate formation. Use:
  • Variable-temperature XRD to identify crystalline phases.
  • Karl Fischer titration to quantify residual moisture.
  • DSC with controlled humidity to correlate thermal behavior with hydration states .

Q. How does the electron-withdrawing nature of fluorine impact the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Fluorine substituents increase electrophilicity at the aldehyde group, accelerating reactions like Grignard additions or condensations. Quantify via:
  • Kinetic studies : Monitor reaction rates with in situ IR (C=O stretch at ~1700 cm1^{-1}).
  • Hammett analysis : Compare σp_p values for 2,5-difluorophenyl (−0.34) vs. non-fluorinated analogs to predict substituent effects .

Q. What strategies mitigate decomposition during long-term storage of fluorinated aldehydes?

  • Methodological Answer :
  • Storage : Keep under argon at −20°C in amber vials; avoid exposure to light or moisture.
  • Stabilizers : Add molecular sieves (3Å) and chelating agents (e.g., EDTA) to sequester trace metals that catalyze degradation .

Methodological Resources

  • Spectral Databases : PubChem, NIST Chemistry WebBook (validated 19F^{19}\text{F} NMR shifts and fragmentation patterns) .
  • Reaction Monitoring : TLC with UV-active plates (Rf_f = 0.3–0.5 in ethyl acetate/hexane) and GC-MS for volatile intermediates .

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